molecular formula C18H23N3O2S B2464266 (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428357-55-4

(2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2464266
CAS No.: 1428357-55-4
M. Wt: 345.46
InChI Key: GTLVJUYYKBXWGY-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone is a synthetic organic compound characterized by its unique molecular structure that combines a piperidine ring, an imidazole moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone involves multiple steps:

  • Preparation of Intermediate Compounds: : This compound is typically synthesized by reacting 2-methoxyphenyl derivatives with piperidine and 1-methyl-1H-imidazole-2-thiol.

  • Formation of the Target Compound: : The final step involves the condensation of the intermediates under controlled conditions, such as a specific temperature and pH, often in the presence of catalysts or reagents that facilitate the reaction.

Industrial Production Methods: In industrial settings, the production may involve large-scale reactors and automated processes to ensure high yield and purity. This may include continuous monitoring of reaction conditions and purification steps, like chromatography or crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone undergoes several types of chemical reactions, including:

  • Oxidation: : This compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: : It can be reduced using common reducing agents to produce reduced forms with different properties.

  • Substitution: : Functional groups in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

  • Substitution: : Reagents like halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed:

Chemistry

  • Synthetic Chemistry: : Used as a building block in the synthesis of complex organic molecules.

  • Catalysis: : Acts as a catalyst or catalyst precursor in certain organic reactions.

Biology

  • Biological Studies: : Used in research to study biological mechanisms and pathways.

Medicine

  • Pharmaceutical Development: : Potentially useful in the development of new pharmaceuticals, particularly in targeting specific biological pathways.

Industry

  • Material Science: : Applications in the development of new materials with specific properties.

  • Agriculture: : Could be used in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (2-methoxyphenyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes or receptors. The imidazole moiety often plays a key role in binding to these targets, influencing biochemical pathways and resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Other Compounds: Similar compounds include those with related structures, such as other piperidine or imidazole derivatives. For instance:

  • (2-hydroxyphenyl)(4-(methylpiperidin-1-yl)methanone): has a similar structure but lacks the methoxy group and imidazole moiety, leading to different chemical and biological properties.

  • (2-methoxyphenyl)(4-(thiomethyl)piperidin-1-yl)methanone): shares some structural features but differs in the substituent groups attached.

That about covers the bases! If there's anything else you'd like me to add, just let me know.

Properties

IUPAC Name

(2-methoxyphenyl)-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-13-14-7-10-21(11-8-14)17(22)15-5-3-4-6-16(15)23-2/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLVJUYYKBXWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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